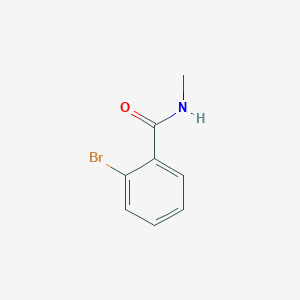

2-bromo-N-methylbenzamide

Overview

Description

2-Bromo-N-methylbenzamide is an organic compound with the chemical formula C8H8BrNO. It is a white or off-white crystalline solid known for its unique chemical properties. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-N-methylbenzamide can be synthesized by reacting benzamide with methyl bromide under alkaline conditions. The process involves dissolving benzamide in an alkaline solution, followed by the addition of methyl bromide. The reaction mixture is then subjected to crystallization or extraction to isolate the pure product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzamides, while reduction and oxidation reactions produce different reduced or oxidized derivatives .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Bromo-N-methylbenzamide serves as a critical intermediate in organic synthesis. Its structure allows for diverse chemical transformations, making it valuable in the development of more complex organic molecules. It has been utilized in reactions such as:

- Bromination Reactions: The compound can undergo bromination to form derivatives that are useful in further synthetic pathways.

- Formation of Amides and Esters: It acts as a precursor for synthesizing various amides and esters through acylation reactions.

Case Study:

A study demonstrated the successful use of this compound in synthesizing novel benzanilide derivatives through selective bromination, yielding high purity products suitable for pharmaceutical applications .

Medicinal Chemistry

Pharmacological Potential:

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Its ability to interact with specific biological targets may modulate enzyme activity or receptor signaling pathways, which is crucial for drug development.

Mechanism of Action:

The bromine atom in the compound can participate in halogen bonding, enhancing its binding affinity to biological targets. Preliminary studies suggest that it may inhibit certain enzymes, making it a candidate for developing therapeutic agents against various diseases.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of specific enzyme activity |

Material Science

Functional Materials Development:

In material science, this compound is utilized to prepare functional materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.

Applications:

- Polymer Modification: The compound can be used to modify existing polymers to improve their mechanical properties.

- Coating Materials: It has potential applications in developing coatings that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

- 2-Bromo-N,N-dimethylbenzamide

- 2-Bromo-N-ethylbenzamide

- 2-Bromo-N-propylbenzamide

Comparison: 2-Bromo-N-methylbenzamide is unique due to its specific substitution pattern and the presence of a bromine atom. This makes it more reactive in certain chemical reactions compared to its analogs. The methyl group also influences its physical and chemical properties, making it distinct from other similar compounds .

Biological Activity

2-Bromo-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Basic Information

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 216.06 g/mol

- Structural Features : The compound features a bromine atom substituted on the benzamide moiety, which may influence its reactivity and biological interactions.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrNO | Contains bromine; potential for enhanced reactivity |

| N-Methylbenzamide | CHNO | Lacks bromine; simpler structure |

| 2-Bromo-N,5-dimethoxy-N-methylbenzamide | CHBrN O | Contains additional methoxy groups |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro assays have demonstrated its potential to induce apoptosis in cancer cell lines, suggesting that it may interact with specific cellular pathways involved in tumorigenesis. The mechanism appears to involve modulation of enzyme activity and receptor signaling pathways.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The bromine atom enhances the compound's ability to form stable complexes with target enzymes, potentially inhibiting their activity.

- Receptor Interaction : Studies indicate that the compound may bind to specific receptors, influencing downstream signaling pathways associated with cell proliferation and survival.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound demonstrated a higher activity against Gram-positive bacteria compared to Gram-negative strains.

Evaluation of Anticancer Effects

In a separate study focusing on cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 25 µM for certain breast cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-methylbenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common synthesis involves palladium-catalyzed coupling reactions. For example, this compound can serve as a precursor in phenanthridinone synthesis via intramolecular cyclization under palladium catalysis (e.g., Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 110°C) . Key parameters include avoiding excessive moisture, controlling reaction time (18–24 hours), and using inert atmospheres (N₂/Ar) to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are functional groups identified?

- Methodological Answer :

- NMR : ¹H NMR confirms the methylamide group (singlet at δ ~2.9–3.1 ppm for N–CH₃) and aromatic protons (split signals for bromine’s deshielding effect). ¹³C NMR identifies the carbonyl (C=O at ~165–170 ppm) and brominated aromatic carbons .

- IR : Stretching frequencies for amide (C=O at ~1650 cm⁻¹) and N–H (if present) are critical.

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (214.059 g/mol) and isotopic patterns from bromine .

Q. What solvent systems and crystallization conditions are recommended for purifying this compound?

- Methodological Answer : Recrystallization in methanol/water (7:3 v/v) yields high-purity crystals. Solvent polarity must balance solubility (e.g., dichloromethane for dissolution) and anti-solvent (hexane) for gradual precipitation. For challenging crystallizations, slow evaporation from acetone or THF is advised. Monitor via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and bromine’s electron-withdrawing effects. These predict sites for electrophilic/nucleophilic attack, aiding reaction optimization (e.g., cross-coupling). Software like Gaussian or ORCA, paired with basis sets accounting for bromine’s relativistic effects, are critical .

Q. What challenges arise in determining the crystal structure of this compound, and how are they resolved?

- Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigation strategies include:

- Using Mo-Kα radiation (λ = 0.71073 Å) for better penetration.

- Software like SHELXL (via Olex2 or WinGX) for absorption correction (SADABS) and refinement. Anisotropic displacement parameters for Br and O atoms improve accuracy .

Q. How does the bromine substituent influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s moderate leaving-group ability facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. The methylamide group’s electron-donating effect stabilizes intermediates but may require bulky ligands (e.g., XPhos) to prevent dehalogenation. Kinetic studies (monitored via GC-MS or HPLC) reveal optimal temperatures (80–100°C) and catalyst loadings (1–5 mol% Pd) .

Q. Contradictions and Considerations

- Synthesis Yield Variability : reports 28% yield for phenanthridinone derivatives, suggesting competing pathways. Adjusting base strength (e.g., Cs₂CO₃ instead of K₂CO₃) or switching solvents (toluene instead of DMF) may suppress side reactions.

- Computational vs. Experimental Data : DFT-predicted bond lengths may deviate from crystallographic data due to solid-state packing effects. Cross-validate with periodic boundary condition (PBC) models in VASP or Quantum ESPRESSO .

Properties

IUPAC Name |

2-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVCJQNPXXXZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295217 | |

| Record name | 2-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61436-88-2 | |

| Record name | 2-Bromo-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61436-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061436882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61436-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.